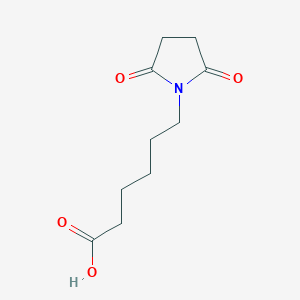
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
Übersicht
Beschreibung
“6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is a chemical compound with the molecular formula C10H15NO4 . It is a monobasic acid .
Synthesis Analysis
The synthesis of this compound involves a C–N bond-forming reaction of a-bromocarboxylic compound and a 5-membered x-lactam ring. This reaction was carried out under catalysis by powdered copper (I) oxide .
Molecular Structure Analysis
The molecular structure of “6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid” is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
The registration substance contains a (cyclic) N-alkyl succinimide moiety. It can be concluded that hydrolysis under environmental conditions (pH 4 to 9, 12 deg C) is comparable to N-Methyl acetamide .
Physical And Chemical Properties Analysis
This compound is a monobasic acid with a pKa of 4.7. This means that in aqueous medium at pH 7, more than 99% exists as salt .
Wissenschaftliche Forschungsanwendungen
Biomedical Research
This compound has been used in biomedical research for various purposes. For instance, it has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Protein Degradation
Another application is in the field of protein degradation . It has been used to selectively and dose-dependently degrade specific proteins like KRAS G12D/V and MDM2, which are involved in cancer progression, without non-specific cytotoxic effects .
Transdermal Penetration Enhancers
The compound has potential use as a transdermal penetration enhancer . This application is significant in the development of new methods for drug delivery through the skin .
Anticonvulsant Research
In the search for new anticonvulsants, this compound has been part of a group of molecules studied for their potential to treat seizures. The research includes synthesis and both in vivo and in vitro studies .
Chemical Synthesis
In chemical synthesis , this compound serves as an intermediate for various reactions, including C–N coupling of non-aromatic N-heterocycles .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is a heterocyclic building block , which suggests it may interact with various biological targets depending on the specific context.
Mode of Action
It’s known that this compound can react with primary amines and free thiols , suggesting it may form covalent bonds with proteins or other biomolecules containing these functional groups.
Biochemical Pathways
Given its reactivity with amines and thiols , it’s plausible that this compound could influence a variety of biochemical pathways involving proteins or other biomolecules with these functional groups.
Result of Action
Given its reactivity with amines and thiols , it’s plausible that this compound could induce modifications in proteins or other biomolecules, potentially altering their function.
Action Environment
It’s known that this compound is generally considered safe under normal use conditions . It should be stored in a dry, cool place, away from sunlight or high-temperature environments .
Eigenschaften
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUNXSUQDDCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307548 | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | |
CAS RN |
4887-54-1 | |
| Record name | N-(5-Carboxy-n-pentyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 192705 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC192705 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)





![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)





![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)
